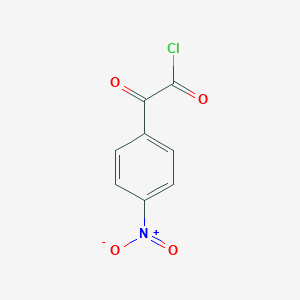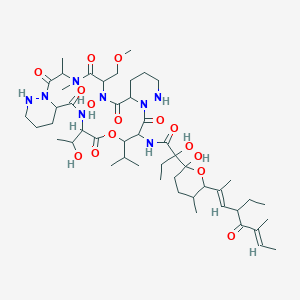![molecular formula C23H29FO3 B011421 4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid CAS No. 106291-00-3](/img/structure/B11421.png)
4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid
Descripción general
Descripción
4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid is a chemical compound that belongs to the family of benzoic acid derivatives. It is commonly referred to as DFBA and has been a subject of research in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of DFBA is not fully understood. However, it is believed that DFBA interacts with the lipid bilayer of the cell membrane, causing changes in its structure and function. This, in turn, affects various cellular processes, leading to the observed biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
DFBA has been shown to have a variety of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. DFBA has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFBA has several advantages for use in lab experiments. It is stable under a wide range of conditions, making it easy to handle and store. It is also relatively easy to synthesize, making it readily available for research purposes. However, DFBA has some limitations. It has low solubility in water, making it difficult to use in aqueous systems. It also exhibits low thermal stability, which may limit its use in high-temperature applications.
Direcciones Futuras
There are several future directions for research on DFBA. One potential area of research is the development of new liquid crystal materials based on DFBA. Another area of research is the exploration of DFBA's potential as an anti-inflammatory and anti-cancer agent. Additionally, the development of new synthesis methods for DFBA could lead to improvements in its purity and yield. Finally, the study of DFBA's interaction with the cell membrane could provide insights into its mechanism of action and potential applications in drug delivery.
Aplicaciones Científicas De Investigación
DFBA has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of DFBA is in the field of liquid crystals. DFBA has been shown to exhibit liquid crystalline behavior, making it a potential candidate for use in liquid crystal displays (LCDs).
Propiedades
Número CAS |
106291-00-3 |
|---|---|
Nombre del producto |
4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid |
Fórmula molecular |
C23H29FO3 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
4-(4-decoxy-3-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C23H29FO3/c1-2-3-4-5-6-7-8-9-16-27-22-15-14-20(17-21(22)24)18-10-12-19(13-11-18)23(25)26/h10-15,17H,2-9,16H2,1H3,(H,25,26) |
Clave InChI |
TWLXKGVJNYLMFX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F |
SMILES canónico |
CCCCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F |
Sinónimos |
4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

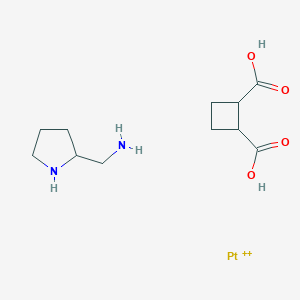
![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)
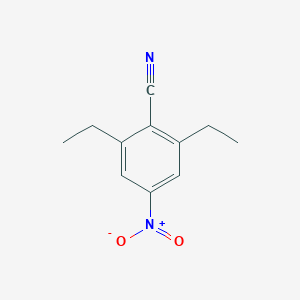


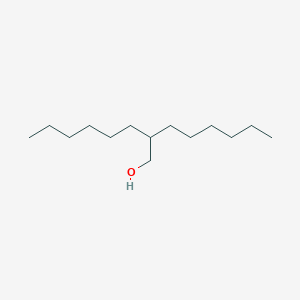
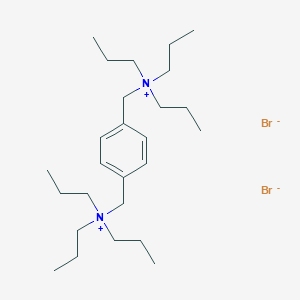


![Cucurbit[8]uril](/img/structure/B11357.png)

![ethyl N-[(1S)-2-hydroxy-1-phenylethyl]carbamate](/img/structure/B11361.png)
